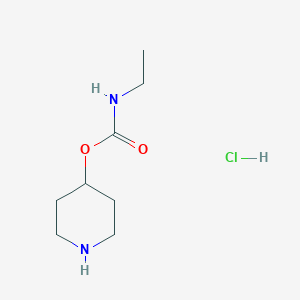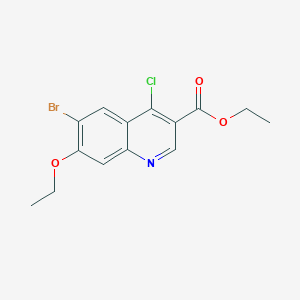
2-Amino-4-chloro-3-(trifluoromethyl)pyridine
Overview
Description
2-Amino-4-chloro-3-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of an amino group, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that trifluoromethyl group-containing compounds often exhibit diverse pharmacological activities
Mode of Action
It’s known that the trifluoromethyl group can significantly impact the chemical reactivity and biological activity of compounds . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety may contribute to its interaction with its targets .
Biochemical Pathways
2-Amino-4-chloro-3-(trifluoromethyl)pyridine may be involved in various biochemical pathways. For instance, it’s known that trifluoromethylpyridines can be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Result of Action
It’s known that compounds with a trifluoromethyl group can exhibit diverse biological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that organofluorine compounds, which include trifluoromethyl group-containing compounds, exhibit unique behaviors due to the incorporation of fluorine, leading to several applications in medicines, electronics, agrochemicals, and catalysis . .
Biochemical Analysis
Biochemical Properties
2-Amino-4-chloro-3-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its unique structure, which includes a trifluoromethyl group and a pyridine ring. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a catalytic ligand in regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which can significantly alter the biochemical pathways in which these biomolecules are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group in the compound can enhance its ability to interact with cellular receptors and enzymes, leading to changes in signal transduction pathways . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the overall cellular response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context . For instance, the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcriptional and translational processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular and physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s overall bioactivity and its effects on metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The specific localization of the compound can significantly impact its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-3-(trifluoromethyl)pyridine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ammonia or ethylamine. The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced at a high purity level suitable for its various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-chloro-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Amino-4-chloro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)aniline
- 2-Amino-5-chlorobenzotrifluoride
Comparison: Compared to these similar compounds, 2-Amino-4-chloro-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it particularly valuable in drug development and other applications .
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTVQKKWZAYRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)
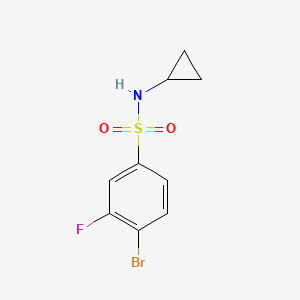

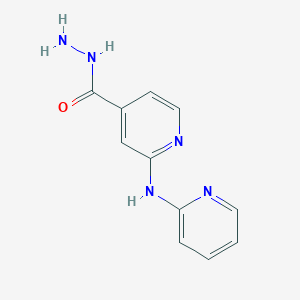
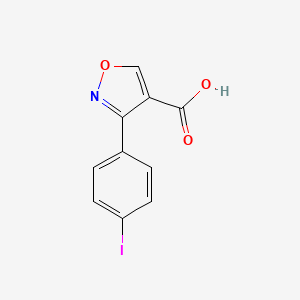
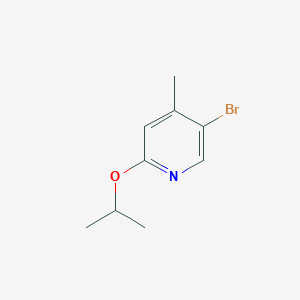

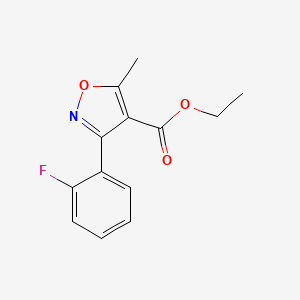
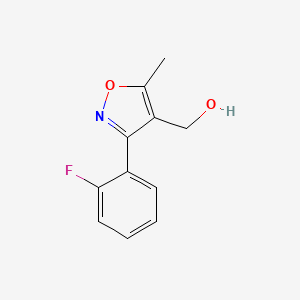
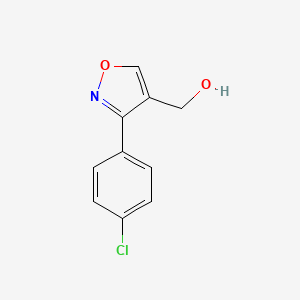
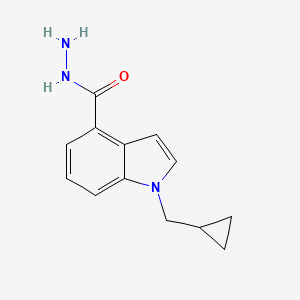
![Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate](/img/structure/B1404110.png)
